![molecular formula C21H30N2O2 B5067364 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5067364.png)
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide, also known as CPP, is a compound that has gained attention in scientific research due to its potential therapeutic properties. CPP is a synthetic compound that belongs to the family of NMDA receptor antagonists.
Mécanisme D'action
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor can lead to neuronal damage, which is why NMDA receptor antagonists like 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide have neuroprotective effects.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage when overactivated. 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied. However, one limitation is that it can be difficult to obtain and may be expensive.
Orientations Futures
There are many potential future directions for research on 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide. One area of interest is the use of 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide in the treatment of chronic pain. 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been shown to have analgesic effects in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the use of 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide in the treatment of depression and anxiety disorders. 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential use in humans. Additionally, research on the long-term effects of 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide on neuronal function and behavior is needed to fully understand its potential therapeutic properties.
Méthodes De Synthèse
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is synthesized by reacting 4-(1-piperidinylcarbonyl)benzaldehyde with cyclohexylmethylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting product is then treated with 3-bromopropionyl chloride to obtain 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide.
Applications De Recherche Scientifique
3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by ischemia and excitotoxicity. 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has also been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders.
Propriétés
IUPAC Name |
3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-20(14-9-17-7-3-1-4-8-17)22-19-12-10-18(11-13-19)21(25)23-15-5-2-6-16-23/h10-13,17H,1-9,14-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYNYRUDTUNVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


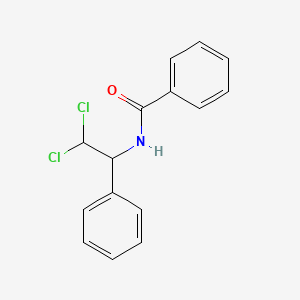
![3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5067292.png)

![5-imino-2-phenyl-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5067312.png)
methyl]amine](/img/structure/B5067326.png)
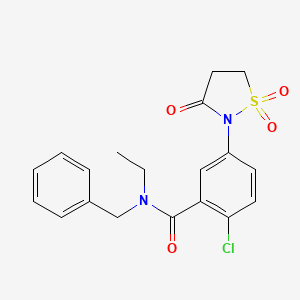
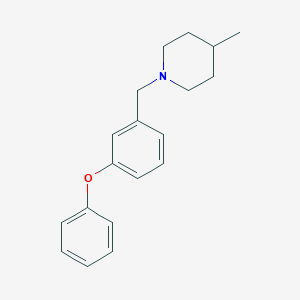
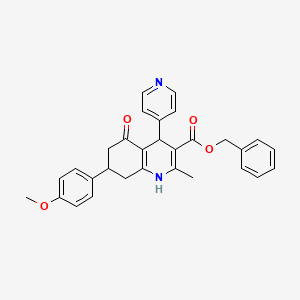
![ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5067345.png)
![2-benzyl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5067346.png)

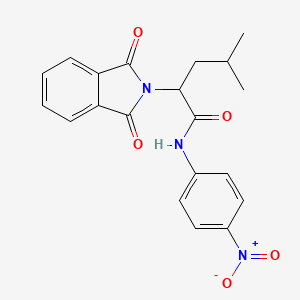
![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5067371.png)